An In-Depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-ol: Chemical Properties and Structure
An In-Depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of 1-Benzyl-4-methylpiperidin-3-ol, a key heterocyclic compound with relevance in synthetic and medicinal chemistry. This document consolidates available data on its structure, properties, and synthesis, offering a valuable resource for researchers and professionals in drug development.
Chemical Structure and Identification
1-Benzyl-4-methylpiperidin-3-ol is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. The presence of two chiral centers at positions 3 and 4 gives rise to two diastereomeric pairs of enantiomers: cis and trans.
The structural formula and key identifiers of 1-Benzyl-4-methylpiperidin-3-ol are presented below.
Chemical Structure:
Caption: 2D Structure of 1-Benzyl-4-methylpiperidin-3-ol.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-benzyl-4-methylpiperidin-3-ol[1] |
| CAS Number | 384338-20-9[1] |
| Molecular Formula | C₁₃H₁₉NO[1] |
| SMILES | CC1CCN(CC1O)CC2=CC=CC=C2[1] |
| InChI | InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3[1] |
| InChIKey | QRGQXVUZVXXWAG-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 1-Benzyl-4-methylpiperidin-3-ol are summarized in Table 2. It is important to note that most of the available data is computationally predicted, and experimentally determined values are not widely reported in the literature.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 205.30 g/mol | PubChem[1] |
| Exact Mass | 205.146664230 Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 23.5 Ų | PubChem (Computed)[1] |
| Boiling Point | 326°C at 760 mmHg | Synblock (for 3-methyl isomer)[2] |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |
Synthesis and Experimental Protocols
The primary synthetic route to 1-Benzyl-4-methylpiperidin-3-ol involves the reduction of the corresponding ketone, 1-Benzyl-4-methylpiperidin-3-one. This precursor is a known intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.
Synthesis of 1-Benzyl-4-methylpiperidin-3-one (Precursor)
The synthesis of the ketone precursor can be achieved through various methods. One common approach involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation.
Reduction of 1-Benzyl-4-methylpiperidin-3-one to 1-Benzyl-4-methylpiperidin-3-ol
The reduction of the ketone to the alcohol is a critical step that can lead to the formation of both cis and trans diastereomers. The stereochemical outcome is dependent on the choice of reducing agent and reaction conditions.
Experimental Protocol: Reduction using Sodium Borohydride
A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄).
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Materials:
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1-Benzyl-4-methylpiperidin-3-one
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Sodium borohydride (NaBH₄)
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Methanol (or other suitable protic solvent)
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Water
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Ethyl acetate (or other suitable extraction solvent)
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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Dissolve 1-Benzyl-4-methylpiperidin-3-one in methanol in a round-bottom flask, and cool the solution in an ice bath.
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Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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The resulting mixture of cis and trans diastereomers can be purified and potentially separated by column chromatography on silica gel.
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Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 1-Benzyl-4-methylpiperidin-3-ol.
Stereochemistry and Characterization
The reduction of the prochiral ketone 1-Benzyl-4-methylpiperidin-3-one results in the formation of two diastereomers: cis and trans-1-Benzyl-4-methylpiperidin-3-ol. The relative stereochemistry of the hydroxyl and methyl groups can be determined using spectroscopic methods, primarily ¹H NMR.
The coupling constants between the protons at C3 and C4 are diagnostic for assigning the stereochemistry. In the trans isomer, one of the protons at C3 will have a large diaxial coupling constant with the proton at C4, while in the cis isomer, the coupling constants will be smaller (axial-equatorial or equatorial-equatorial).
Biological Activity and Potential Applications
While specific biological data for 1-Benzyl-4-methylpiperidin-3-ol is limited, the broader class of substituted piperidines is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Piperidine-containing compounds have shown potential as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents.
Given that its precursor is an intermediate in the synthesis of Tofacitinib, a JAK inhibitor, 1-Benzyl-4-methylpiperidin-3-ol and its derivatives could be explored as scaffolds for the development of new kinase inhibitors or other biologically active molecules. Further biological screening is required to elucidate its specific pharmacological profile.
Conclusion
1-Benzyl-4-methylpiperidin-3-ol is a valuable heterocyclic compound with a structure that lends itself to further chemical modification. While its basic chemical properties are documented, there is a need for more extensive experimental data, particularly concerning its physicochemical properties, the stereoselective synthesis of its diastereomers, and its biological activity. This guide provides a foundational understanding of the compound and highlights areas for future research and development.
